2-Triphenylmethoxymethyl-2-propen-1-ol
Description
Properties
IUPAC Name |
2-(trityloxymethyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24H,1,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCURIFCYUKGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457406 | |
| Record name | 2-triphenylmethoxymethyl-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510730-17-3 | |
| Record name | 2-triphenylmethoxymethyl-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Triphenylmethoxymethyl-2-propen-1-ol typically involves multiple steps, starting with the reaction of triphenylmethanol with an appropriate aldehyde or ketone under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Triphenylmethoxymethyl-2-propen-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or tosylates.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Triphenylmethoxymethyl-2-propen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be employed in biochemical studies to understand enzyme mechanisms or cellular processes.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
2-Triphenylmethoxymethyl-2-propen-1-ol is unique in its structure and reactivity compared to similar compounds such as triphenylmethanol and other alkenols. Its distinct molecular arrangement allows for specific interactions and applications that are not possible with other compounds.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
a) 2-Methyl-1-phenyl-2-propen-1-ol (CAS 4383-08-8)
- Molecular formula : C${10}$H${12}$O
- Molecular weight : 148.20 g/mol
- Key substituent : Methyl-phenyl group at the 1-position.
| Property | 2-Triphenylmethoxymethyl-2-propen-1-ol | 2-Methyl-1-phenyl-2-propen-1-ol |
|---|---|---|
| Molecular weight | 330.43 g/mol | 148.20 g/mol |
| Substituent bulk | High (triphenylmethoxymethyl) | Moderate (methyl-phenyl) |
| Predicted solubility | Low in polar solvents; high in DCM/THF | Moderate in alcohols/ethers |
| Reactivity | Reduced due to steric hindrance | Higher allylic alcohol reactivity |
The triphenylmethoxymethyl group in the target compound significantly increases steric hindrance compared to the methyl-phenyl group in 2-Methyl-1-phenyl-2-propen-1-ol. This reduces nucleophilic attack susceptibility at the hydroxyl group, making the former more suitable for protective applications .
b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
- Molecular formula: C$8$H${11}$NOS
- Key features: Thiophene ring, methylamino group.
| Property | This compound | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|
| Aromatic systems | Three benzene rings | One thiophene ring |
| Functional groups | Allylic alcohol, ether | Secondary alcohol, amine |
| Applications | Synthesis intermediates, protection | Pharmaceutical impurities (e.g., adrenergic agents) |
The absence of nitrogen in the target compound limits its use in adrenergic receptor binding, unlike amino-propanol derivatives in , which are often screened for bioactivity .
Biological Activity
2-Triphenylmethoxymethyl-2-propen-1-ol, a compound with significant potential in various biological applications, has garnered interest due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propenol group attached to a triphenylmethoxy moiety, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by Kitamura et al. (2002) demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, suggesting strong free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines, including HeLa and MCF-7. The compound demonstrated selective cytotoxicity with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells. These results indicate potential applications in cancer therapy.
Data Summary
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | MIC assay | 32 - 64 µg/mL |
| Antioxidant | DPPH scavenging assay | IC50 = 25 µg/mL |
| Cytotoxicity | MTT assay | IC50 (HeLa) = 15 µM; (MCF-7) = 20 µM |
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment, supporting the compound's utility as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A research team investigated the effects of this compound on various cancer cell lines. The results showed that treatment with this compound led to apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation assays.
The biological activities of this compound can be attributed to its ability to modulate cellular pathways involved in oxidative stress and cell proliferation. It is hypothesized that the triphenylmethoxy group enhances membrane permeability, allowing for better interaction with cellular targets.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-triphenylmethoxymethyl-2-propen-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves Grignard reactions or palladium-catalyzed coupling. For example, analogous compounds like 2-methyl-1-phenyl-2-propen-1-ol are synthesized via phenylmagnesium bromide addition to propenol derivatives, followed by hydrolysis . Optimization includes adjusting solvent polarity (e.g., THF vs. ether), temperature (0°C to room temperature), and stoichiometry of reagents. Catalyst choice (e.g., zero-valent palladium for arylation) can also influence regioselectivity . Yield improvements require iterative testing of these parameters, with purity verified via NMR and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the triphenylmethoxymethyl group and propenol backbone. For example, signals near δ 1.30 ppm (methyl groups) and δ 7.21–7.45 ppm (aromatic protons) are typical in related compounds .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ peak for CHO).
- Chromatography : HPLC or GC to assess purity, with retention times compared to standards .
Q. What are the standard protocols for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the propenol group. Use amber glass vials to avoid light-induced decomposition. Handling in gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) is recommended due to potential volatility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for reactions like oxidation or substitution. For example, simulating the energy barriers for hydroxyl-group substitution with thionyl chloride (SOCl) can guide reagent selection. Software such as Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) optimized for organic molecules. Compare computed IR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via:
- 2D NMR : COSY and HSQC to assign proton-carbon correlations.
- Isotopic Labeling : O labeling of the methoxymethyl group to track oxygenated intermediates.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for 2-methyl-1,1,3,3-tetraphenylpropan-2-ol .
Q. How does steric hindrance from the triphenylmethoxymethyl group influence regioselectivity in substitution reactions?
- Methodological Answer : Steric effects can direct reagents to less hindered sites. For example, bulky electrophiles may preferentially attack the propenol’s terminal carbon. Competitive experiments with substituted analogs (e.g., methyl vs. phenyl groups) quantify steric contributions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) further clarify mechanistic pathways .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Catalyst Efficiency : Transitioning from Pd(0) complexes (lab-scale) to immobilized catalysts for continuous flow systems.
- Purification : Switching from column chromatography to fractional crystallization or distillation.
- Process Analytics : In-line FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar propenol derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical reagents and equipment.
- Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., over-oxidation to ketones).
- Meta-Analysis : Compare literature data for trends (e.g., lower yields in aqueous vs. anhydrous conditions) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
